molecular formula C7H12N2O B3280834 4-(1H-Imidazole-1-yl)-1-butanol CAS No. 72338-60-4

4-(1H-Imidazole-1-yl)-1-butanol

Cat. No.: B3280834
CAS No.: 72338-60-4
M. Wt: 140.18 g/mol
InChI Key: OWINPXLCNDSIRM-UHFFFAOYSA-N
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Description

4-(1H-Imidazole-1-yl)-1-butanol is a chemical compound that features an imidazole ring attached to a butanol chain The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(1H-Imidazol-1-yl)butan-1-ol are largely due to its imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This structure allows it to interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

4-(1H-Imidazol-1-yl)butan-1-ol can have significant effects on various types of cells and cellular processes. Its influence on cell function includes potential impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of 4-(1H-Imidazol-1-yl)butan-1-ol is complex and multifaceted. It can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1H-Imidazol-1-yl)butan-1-ol can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-(1H-Imidazol-1-yl)butan-1-ol can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

4-(1H-Imidazol-1-yl)butan-1-ol is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 4-(1H-Imidazol-1-yl)butan-1-ol within cells and tissues can be influenced by various factors. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 4-(1H-Imidazol-1-yl)butan-1-ol can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazole-1-yl)-1-butanol typically involves the reaction of imidazole with 4-chlorobutanol under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of biodegradable solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazole-1-yl)-1-butanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-(1H-Imidazole-1-yl)butanal
  • 4-(1H-Imidazole-1-yl)butanone
  • 4-(1H-Imidazole-1-yl)butanoic acid

Comparison: 4-(1H-Imidazole-1-yl)-1-butanol is unique due to the presence of both an imidazole ring and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, such as 4-(1H-Imidazole-1-yl)butanal and 4-(1H-Imidazole-1-yl)butanone, the hydroxyl group in this compound allows for additional hydrogen bonding and reactivity, making it a versatile compound in various applications .

Properties

IUPAC Name

4-imidazol-1-ylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-2-1-4-9-5-3-8-7-9/h3,5,7,10H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWINPXLCNDSIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72338-60-4
Record name 4-(1H-imidazol-1-yl)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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